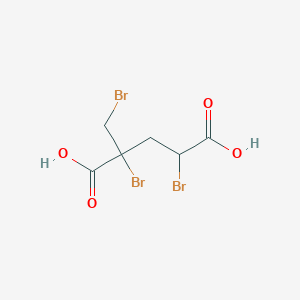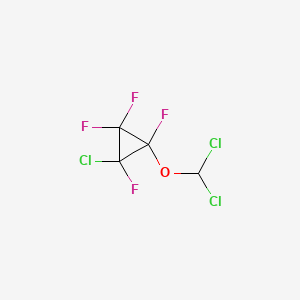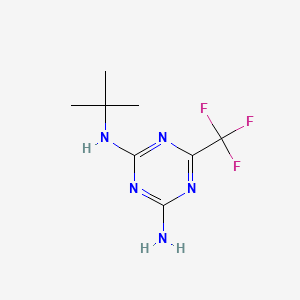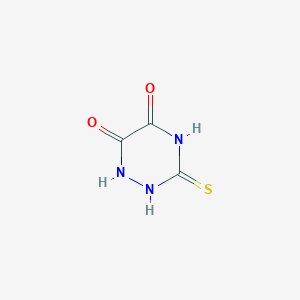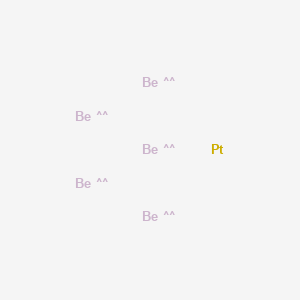
Beryllium--platinum (5/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium–platinum (5/1) is an intermetallic compound consisting of beryllium and platinum in a 5:1 ratio. This compound is part of the broader family of beryllium-platinum alloys, which are known for their unique properties, including high melting points, excellent thermal conductivity, and significant mechanical strength. These characteristics make beryllium–platinum (5/1) a subject of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beryllium–platinum (5/1) typically involves high-temperature methods due to the refractory nature of both beryllium and platinum. One common approach is the direct combination of elemental beryllium and platinum in a controlled atmosphere to prevent oxidation. The reaction is carried out in a high-temperature furnace, often exceeding 1000°C, to ensure complete alloying.
Industrial Production Methods
Industrial production of beryllium–platinum (5/1) may involve more sophisticated techniques such as vacuum arc melting or induction melting. These methods help achieve a homogeneous alloy by ensuring thorough mixing of the molten metals. The resulting ingots are then subjected to various heat treatments to enhance their mechanical properties.
Chemical Reactions Analysis
Types of Reactions
Beryllium–platinum (5/1) can undergo several types of chemical reactions, including:
Oxidation: Beryllium in the alloy can oxidize to form beryllium oxide (BeO), especially at elevated temperatures.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of platinum.
Substitution: Beryllium–platinum (5/1) can participate in substitution reactions where other metals replace beryllium or platinum in the alloy.
Common Reagents and Conditions
Oxidizing Agents: Oxygen or air at high temperatures can oxidize beryllium.
Reducing Agents: Hydrogen gas can be used to reduce any oxides formed on the surface of the alloy.
Substitution Reactions: These typically require the presence of other metals and high temperatures to facilitate the exchange.
Major Products
Oxidation: Beryllium oxide (BeO) and platinum remain largely unreacted.
Reduction: Pure beryllium and platinum metals.
Substitution: New intermetallic compounds depending on the substituting metal.
Scientific Research Applications
Beryllium–platinum (5/1) has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology: Investigated for its potential in biomedical devices owing to its biocompatibility and mechanical strength.
Medicine: Explored for use in medical implants and diagnostic equipment.
Industry: Utilized in aerospace and electronics for its high thermal conductivity and mechanical resilience.
Mechanism of Action
The effects of beryllium–platinum (5/1) are primarily due to its physical and chemical properties. The high melting point and thermal conductivity make it an excellent material for high-temperature applications. The alloy’s mechanical strength and resistance to oxidation contribute to its durability in harsh environments. On a molecular level, the interaction between beryllium and platinum atoms creates a stable lattice structure that enhances these properties.
Comparison with Similar Compounds
Similar Compounds
Beryllium–nickel (5/1): Similar in structure but with different mechanical and thermal properties.
Beryllium–copper (5/1): Known for its excellent electrical conductivity and mechanical strength.
Platinum–iridium alloys: Used in high-precision applications due to their stability and resistance to corrosion.
Uniqueness
Beryllium–platinum (5/1) stands out due to its combination of high thermal conductivity, mechanical strength, and resistance to oxidation. These properties make it particularly suitable for applications requiring durability and performance under extreme conditions.
Properties
CAS No. |
58984-50-2 |
|---|---|
Molecular Formula |
Be5Pt |
Molecular Weight |
240.14 g/mol |
InChI |
InChI=1S/5Be.Pt |
InChI Key |
MATRMMHNMBSIER-UHFFFAOYSA-N |
Canonical SMILES |
[Be].[Be].[Be].[Be].[Be].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)


![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)
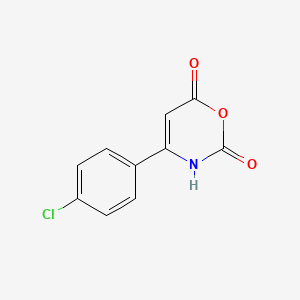
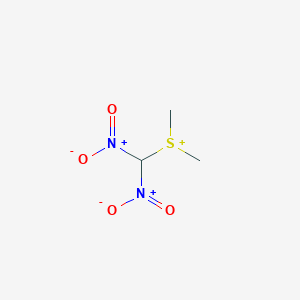
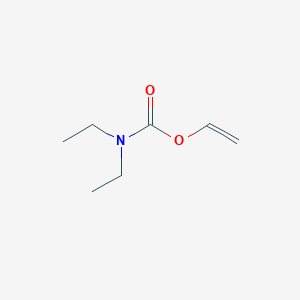
![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)
